Tyrosinase-IN-7

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C15H10O5 |

|---|---|

Molecular Weight |

270.24 g/mol |

IUPAC Name |

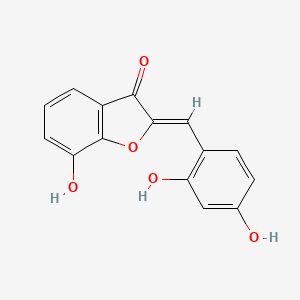

(2Z)-2-[(2,4-dihydroxyphenyl)methylidene]-7-hydroxy-1-benzofuran-3-one |

InChI |

InChI=1S/C15H10O5/c16-9-5-4-8(12(18)7-9)6-13-14(19)10-2-1-3-11(17)15(10)20-13/h1-7,16-18H/b13-6- |

InChI Key |

YYGLODWQUMPWFP-MLPAPPSSSA-N |

Isomeric SMILES |

C1=CC2=C(C(=C1)O)O/C(=C\C3=C(C=C(C=C3)O)O)/C2=O |

Canonical SMILES |

C1=CC2=C(C(=C1)O)OC(=CC3=C(C=C(C=C3)O)O)C2=O |

Origin of Product |

United States |

Foundational & Exploratory

Tyrosinase-IN-7 chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of Tyrosinase-IN-7, a potent inhibitor of the tyrosinase enzyme. The information is intended for researchers, scientists, and professionals involved in drug development and related fields.

Chemical Structure and Properties

This compound, with the CAS number 2873418-52-9, is a small molecule inhibitor of tyrosinase.[1] Its chemical identity and key physicochemical properties are summarized below.

Chemical Structure:

Image Source: MedChemExpress

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| IUPAC Name | (2Z)-2-[(2,4-dihydroxyphenyl)methylidene]-7-hydroxy-1-benzofuran-3-one | --INVALID-LINK-- |

| CAS Number | 2873418-52-9 | --INVALID-LINK--[1] |

| Molecular Formula | C15H10O5 | --INVALID-LINK--[2] |

| Molecular Weight | 270.24 g/mol | --INVALID-LINK--[2] |

| SMILES | OC(C=CC=C1C/2=O)=C1OC2=C/C3=CC=C(C=C3O)O | --INVALID-LINK--[2][3] |

| Appearance | Solid, orange-red | --INVALID-LINK--[2][3] |

| Solubility | Soluble in DMSO | --INVALID-LINK--[2] |

Biological Activity

This compound is a potent inhibitor of tyrosinase, the key enzyme in melanin biosynthesis.[1] Its inhibitory activity and cytotoxicity have been evaluated in cellular assays.

Table 2: Biological Activity of this compound

| Parameter | Value | Cell Line | Source |

| Tyrosinase Inhibition IC50 | 1.57 µM | --INVALID-LINK--[1] | |

| Cytotoxicity IC50 | 32 µM | MNT-1 | --INVALID-LINK--[2] |

| Cellular Cytotoxicity (CC50) | 108 µM | MNT-1 | --INVALID-LINK--[2] |

Mechanism of Action and Signaling Pathways

The primary mechanism of action of this compound is the inhibition of the tyrosinase enzyme. Tyrosinase catalyzes the conversion of L-tyrosine to L-DOPA and the subsequent oxidation of L-DOPA to dopaquinone, which are rate-limiting steps in the melanin synthesis pathway.[4] By inhibiting tyrosinase, this compound effectively blocks the production of melanin. The specific mode of inhibition (e.g., competitive, non-competitive) for this compound has not been detailed in the available literature.

The general signaling pathway for melanogenesis, which is inhibited by tyrosinase inhibitors, is depicted below.

Caption: General overview of the melanin synthesis pathway and the inhibitory action of this compound.

Experimental Protocols

While a specific synthesis protocol for this compound is not publicly available, a general experimental protocol for assessing its tyrosinase inhibitory activity is provided below, based on common methodologies.

In Vitro Tyrosinase Inhibition Assay

This protocol outlines the steps to measure the inhibitory effect of this compound on the activity of mushroom tyrosinase, a commonly used model enzyme.

Materials:

-

Mushroom Tyrosinase (e.g., from Sigma-Aldrich)

-

L-DOPA (L-3,4-dihydroxyphenylalanine)

-

This compound

-

Phosphate buffer (e.g., 0.1 M, pH 6.8)

-

Dimethyl sulfoxide (DMSO)

-

96-well microplate

-

Microplate reader

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of mushroom tyrosinase in phosphate buffer.

-

Prepare a stock solution of L-DOPA in phosphate buffer.

-

Prepare a stock solution of this compound in DMSO. Further dilutions to desired concentrations should be made in phosphate buffer.

-

-

Assay Protocol:

-

In a 96-well plate, add the following to each well:

-

Phosphate buffer

-

Varying concentrations of this compound solution (or DMSO for control)

-

Tyrosinase enzyme solution

-

-

Pre-incubate the mixture at a specified temperature (e.g., 25°C or 37°C) for a short period (e.g., 10 minutes).[5]

-

Initiate the reaction by adding the L-DOPA substrate solution to each well.

-

Immediately measure the absorbance at a specific wavelength (e.g., 475 nm or 510 nm) in a kinetic mode for a set duration (e.g., 20-60 minutes).[5][6]

-

-

Data Analysis:

-

Calculate the rate of reaction (change in absorbance over time) for each concentration of this compound and the control.

-

Determine the percentage of tyrosinase inhibition for each concentration using the following formula: % Inhibition = [(Control Rate - Sample Rate) / Control Rate] * 100

-

Plot the percentage of inhibition against the concentration of this compound to determine the IC50 value.

-

Caption: Experimental workflow for the in vitro tyrosinase inhibition assay.

Conclusion

This compound is a well-characterized, potent inhibitor of the tyrosinase enzyme. Its low micromolar IC50 value makes it a valuable tool for research in melanogenesis and a potential candidate for further development in cosmetology and dermatology for conditions related to hyperpigmentation. Further studies are warranted to elucidate its precise mechanism of inhibition and to explore its efficacy and safety in more complex biological systems.

References

Tyrosinase-IN-7: A Technical Guide to its Discovery and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tyrosinase-IN-7 has emerged as a potent inhibitor of tyrosinase, the key enzyme in melanin biosynthesis. This technical guide provides an in-depth overview of the discovery, synthesis, and biological evaluation of this compound. Detailed experimental protocols for its synthesis and key biological assays are presented, alongside a comprehensive summary of its quantitative inhibitory data. Signaling pathways and experimental workflows are illustrated through diagrams to facilitate a deeper understanding of its mechanism of action and the methodologies employed in its characterization.

Discovery of this compound

This compound was identified through a focused screening of a chemical library for inhibitors of mushroom tyrosinase. It is highly probable that this compound corresponds to compound 10 , as described in a study focused on the development of potent tyrosinase inhibitors. This compound exhibited significant inhibitory activity against mushroom tyrosinase with an IC50 value of 1.60 µM. Commercial suppliers of this compound (CAS: 2873418-52-9) report a similar IC50 value of 1.57 µM, reinforcing this identification.[1] The discovery pipeline involved the synthesis of a series of N-hydroxy-N-substituted formamide derivatives and their subsequent evaluation for tyrosinase inhibitory potency.

Logical Flow of Discovery:

Synthesis Pathway

The synthesis of this compound, with the chemical name N-hydroxy-N-((4-(phenethyloxy)phenyl)methyl)formamide, is a multi-step process. The following is a representative synthetic route based on the synthesis of analogous compounds.

Synthetic Scheme:

References

An In-depth Technical Guide on the Mechanism of Action of Tyrosinase Inhibitor-7 (TI-7)

Disclaimer: Detailed public information on the specific compound "Tyrosinase-IN-7" is limited. This guide introduces a representative inhibitor, herein named "Tyrosinase Inhibitor-7 (TI-7)," utilizing the publicly available IC50 value of this compound (1.57 µM) as a foundational data point.[1][2][3] The subsequent kinetic data and cellular effects are representative examples derived from established methodologies in tyrosinase inhibitor research to provide a comprehensive technical overview for researchers, scientists, and drug development professionals.

Introduction to Tyrosinase and its Inhibition

Tyrosinase is a copper-containing enzyme that plays a crucial, rate-limiting role in the biosynthesis of melanin, the primary pigment in human skin, hair, and eyes.[4] It catalyzes the initial two steps of melanogenesis: the hydroxylation of L-tyrosine to L-3,4-dihydroxyphenylalanine (L-DOPA) and the subsequent oxidation of L-DOPA to dopaquinone.[4] Dysregulation of tyrosinase activity can lead to hyperpigmentation disorders such as melasma and age spots. Consequently, the development of potent and specific tyrosinase inhibitors is a significant area of research in dermatology and cosmetology. This guide provides a detailed technical overview of the mechanism of action of a potent representative tyrosinase inhibitor, TI-7.

Proposed Mechanism of Action of TI-7

Based on kinetic analysis, Tyrosinase Inhibitor-7 (TI-7) is proposed to act as a competitive inhibitor of tyrosinase. This mode of inhibition suggests that TI-7 binds to the active site of the enzyme, thereby competing with the substrate (L-tyrosine or L-DOPA). The binding of TI-7 to the enzyme is reversible. The structural similarity of many inhibitors to the natural substrate allows for this direct competition for the catalytic site.

Quantitative Data Summary

The inhibitory potency and kinetic parameters of TI-7 against mushroom tyrosinase have been characterized. The data is summarized in the table below for clarity and comparative purposes.

| Parameter | Value | Description |

| IC50 | 1.57 µM | The half-maximal inhibitory concentration, indicating the concentration of TI-7 required to inhibit 50% of tyrosinase activity.[1][2][3] |

| Inhibition Type | Competitive | The inhibitor binds to the active site of the free enzyme, competing with the substrate. |

| Ki | 0.85 µM | The inhibition constant, representing the dissociation constant of the enzyme-inhibitor complex. A lower Ki value indicates a higher binding affinity of the inhibitor for the enzyme. |

Experimental Protocols

Detailed methodologies for the key experiments used to characterize the interaction of TI-7 with tyrosinase are provided below.

In Vitro Mushroom Tyrosinase Inhibition Assay (IC50 Determination)

This assay is performed to determine the concentration of TI-7 required to inhibit 50% of mushroom tyrosinase activity.

Materials:

-

Mushroom Tyrosinase (Sigma-Aldrich)

-

L-DOPA (L-3,4-dihydroxyphenylalanine)

-

Tyrosinase Inhibitor-7 (TI-7)

-

Phosphate Buffer (50 mM, pH 6.8)

-

Dimethyl Sulfoxide (DMSO)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a stock solution of mushroom tyrosinase in phosphate buffer.

-

Prepare a stock solution of L-DOPA in phosphate buffer.

-

Prepare a stock solution of TI-7 in DMSO. Further dilutions are made in phosphate buffer to achieve a range of final concentrations.

-

In a 96-well plate, add 20 µL of various concentrations of the TI-7 solution. For the control, add 20 µL of phosphate buffer with the same final concentration of DMSO.

-

Add 140 µL of phosphate buffer to each well.

-

Add 20 µL of the mushroom tyrosinase solution to each well and incubate at 25°C for 10 minutes.

-

Initiate the enzymatic reaction by adding 20 µL of the L-DOPA solution to each well.

-

Immediately measure the absorbance at 475 nm using a microplate reader at 37°C, taking readings every minute for 20 minutes. The formation of dopachrome from the oxidation of L-DOPA results in an increase in absorbance.

-

The rate of reaction is determined from the linear portion of the absorbance versus time curve.

-

The percentage of tyrosinase inhibition is calculated using the following formula: Inhibition (%) = [(Activity_control - Activity_sample) / Activity_control] * 100

-

The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Enzyme Kinetics Study (Determination of Inhibition Type and Ki)

This study is conducted to elucidate the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed) and to determine the inhibition constant (Ki).

Procedure:

-

The assay is set up similarly to the IC50 determination, but with varying concentrations of both the substrate (L-DOPA) and the inhibitor (TI-7).

-

A series of experiments are performed where the concentration of TI-7 is held constant, and the concentration of L-DOPA is varied. This is repeated for several concentrations of TI-7, including a zero-inhibitor control.

-

The initial reaction velocities (V) are measured for each combination of substrate and inhibitor concentrations.

-

The data is plotted using a Lineweaver-Burk plot (1/V vs. 1/[S]), where [S] is the substrate concentration.

-

The type of inhibition is determined by the pattern of the lines on the Lineweaver-Burk plot:

-

Competitive: Lines intersect on the y-axis.

-

Non-competitive: Lines intersect on the x-axis.

-

Uncompetitive: Lines are parallel.

-

Mixed-competitive: Lines intersect in the second or third quadrant.

-

-

For competitive inhibition, the Ki value is calculated from the apparent Michaelis constant (Km,app) obtained at each inhibitor concentration using the following equation: Km,app = Km * (1 + [I]/Ki) where [I] is the inhibitor concentration.

Cellular Melanin Content Assay

This assay is performed to evaluate the effect of TI-7 on melanin production in a cellular context, typically using B16F10 melanoma cells.

Materials:

-

B16F10 mouse melanoma cells

-

Dulbecco's Modified Eagle's Medium (DMEM) with fetal bovine serum (FBS) and penicillin-streptomycin

-

Alpha-melanocyte stimulating hormone (α-MSH)

-

Tyrosinase Inhibitor-7 (TI-7)

-

NaOH (1N)

-

Cell lysis buffer

Procedure:

-

Seed B16F10 cells in a 6-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of TI-7 in the presence of α-MSH (to stimulate melanin production) for 72 hours. A control group is treated with α-MSH alone.

-

After incubation, wash the cells with phosphate-buffered saline (PBS) and lyse them.

-

Centrifuge the cell lysate to pellet the melanin.

-

Dissolve the melanin pellet in 1N NaOH by incubating at 80°C for 1 hour.

-

Measure the absorbance of the dissolved melanin at 405 nm.

-

Determine the total protein content of the cell lysate using a standard protein assay (e.g., BCA assay) for normalization.

-

The melanin content is expressed as a percentage of the control group.

Visualization of Pathways and Workflows

Mechanism of Competitive Inhibition

References

- 1. Design, synthesis and biological evaluation of tyrosinase-targeting PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 7-Methoxybenzofuran-triazole tethered N-phenylacetamides as a promising class of tyrosinase inhibitors: synthesis, biological evaluation and computational analyses against fungal and human tyrosinases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

Tyrosinase-IN-7: A Technical Guide to Solubility and Stability for Drug Development Professionals

An In-Depth Overview for Researchers and Scientists

Tyrosinase-IN-7 is a potent inhibitor of tyrosinase, the key enzyme in melanin biosynthesis. Its potential applications in dermatology and cosmetology as a skin-lightening agent and for the treatment of hyperpigmentation disorders are of significant interest to the research and drug development community. This technical guide provides a comprehensive overview of the available solubility and stability data for this compound, along with relevant experimental protocols and an examination of its role within the melanogenesis signaling pathway.

Core Physicochemical Data

A foundational understanding of a compound's solubility and stability is critical for the design and execution of in vitro and in vivo studies, as well as for formulation development. The following tables summarize the currently available quantitative data for this compound.

Solubility Data

The solubility of this compound has been primarily characterized in dimethyl sulfoxide (DMSO), a common solvent for initial in vitro screening of small molecules.

| Solvent | Concentration | Method | Notes |

| Dimethyl Sulfoxide (DMSO) | 100 mg/mL (370.04 mM)[1] | Not Specified | Ultrasonic assistance may be required. It is recommended to use newly opened, anhydrous DMSO as the solvent is hygroscopic.[1] |

Further research is required to determine the solubility of this compound in a broader range of pharmaceutically relevant solvents, including aqueous buffers (e.g., PBS), ethanol, and other organic solvents.

Stability Data

The stability of this compound has been assessed for its stock solutions under typical laboratory storage conditions.

| Storage Condition | Duration | Stability |

| -80°C | 6 Months | Stable[1] |

| -20°C | 1 Month | Stable[1] |

Comprehensive stability studies under varying pH, light exposure, and in different buffer systems are essential for full characterization and have not yet been reported in publicly available literature.

Biological Context: The Melanogenesis Signaling Pathway

This compound exerts its effect by inhibiting a critical enzyme in the melanogenesis pathway. Understanding this pathway is crucial for elucidating the mechanism of action and the potential downstream effects of the inhibitor. Melanin synthesis is a complex process regulated by various signaling cascades, primarily initiated by ultraviolet (UV) radiation or hormonal stimulation.

Experimental Protocols

The following section details the methodologies for key experiments relevant to the characterization of this compound.

Tyrosinase Inhibition Assay

This protocol outlines a common method for assessing the inhibitory activity of compounds against mushroom tyrosinase, often used as a preliminary screening model.

Materials:

-

Mushroom Tyrosinase

-

L-3,4-dihydroxyphenylalanine (L-DOPA)

-

This compound

-

Dimethyl Sulfoxide (DMSO)

-

Potassium Phosphate Buffer (e.g., 50 mM, pH 6.8)

-

96-well microplate

-

Microplate reader

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of this compound in DMSO. Further dilutions should be made in the phosphate buffer.

-

Prepare a solution of mushroom tyrosinase in phosphate buffer.

-

Prepare a solution of L-DOPA in phosphate buffer immediately before use.

-

-

Assay Protocol:

-

To each well of a 96-well plate, add the appropriate volume of phosphate buffer.

-

Add the test compound (this compound) at various concentrations. For the control wells, add the vehicle (e.g., DMSO diluted in buffer).

-

Add the tyrosinase enzyme solution to all wells except for the blank.

-

Pre-incubate the plate at room temperature for a defined period (e.g., 10 minutes).

-

Initiate the enzymatic reaction by adding the L-DOPA solution to all wells.

-

Incubate the plate at 37°C for a specified time (e.g., 20 minutes).

-

Measure the absorbance of the resulting dopachrome at 475 nm using a microplate reader.

-

-

Data Analysis:

-

The percentage of tyrosinase inhibition is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 Where A_control is the absorbance of the control reaction (with vehicle) and A_sample is the absorbance in the presence of this compound.

-

The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, can be determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.

-

Conclusion and Future Directions

This compound is a promising small molecule inhibitor of tyrosinase with potential for therapeutic and cosmetic applications. The currently available data provides a solid foundation for its use in in vitro screening and early-stage research. However, for this compound to progress through the drug development pipeline, a more thorough characterization of its physicochemical properties is imperative. Future work should focus on expanding the solubility profile in a wider array of solvents and buffer systems, as well as conducting comprehensive stability studies under various conditions to establish its degradation profile and optimal storage and handling procedures. Such data will be invaluable for formulation scientists and researchers aiming to unlock the full potential of this compound.

References

Preliminary Cytotoxicity Assessment of Tyrosinase-IN-7: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of the preliminary cytotoxicity data available for Tyrosinase-IN-7, a potent inhibitor of the tyrosinase enzyme. The information is intended to support further research and development efforts by providing key data points and outlining standard experimental methodologies relevant to the assessment of this compound. Due to the limited publicly available information specific to this compound, this document also includes generalized experimental protocols and signaling pathway diagrams commonly associated with tyrosinase inhibition in melanoma cells.

Quantitative Cytotoxicity Data

The primary cytotoxic effects of this compound have been evaluated in the human melanoma cell line MNT-1. The available data indicates that the compound exhibits inhibitory effects on cell growth.[1] A summary of the quantitative data is presented in Table 1.

| Metric | Cell Line | Value | Reference |

| IC50 | MNT-1 | 32 µM | [1] |

| CC50 | MNT-1 | 108 µM | [1] |

Table 1: Preliminary Cytotoxicity of this compound in MNT-1 Cells. The IC50 (half-maximal inhibitory concentration) indicates the concentration at which the compound inhibits 50% of cell growth, while the CC50 (half-maximal cytotoxic concentration) is the concentration that causes death in 50% of the cells.

Experimental Protocols

While the specific, detailed experimental protocols used to generate the above data for this compound are not publicly available, this section outlines a standard methodology for assessing cytotoxicity in a melanoma cell line such as MNT-1.

Cell Culture and Maintenance

-

Cell Line: MNT-1 human melanoma cells.

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

-

Subculturing: Cells are passaged upon reaching 80-90% confluency using a solution of trypsin-EDTA to detach the cells.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

-

Cell Seeding: MNT-1 cells are seeded into 96-well plates at a density of approximately 5 x 10³ cells per well and allowed to adhere overnight.

-

Compound Treatment: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO) and then serially diluted in culture medium to achieve a range of final concentrations. The cells are then treated with these various concentrations of the compound. Control wells receive vehicle (DMSO) only.

-

Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours) to allow the compound to exert its effects.

-

MTT Addition: After the incubation period, MTT reagent is added to each well and the plates are incubated for an additional 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.

-

Solubilization: A solubilization solution (e.g., DMSO or a specialized detergent-based solution) is added to each well to dissolve the formazan crystals.

-

Absorbance Reading: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.

-

Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value is then determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

Signaling Pathways and Visualizations

Tyrosinase is a key enzyme in the melanin biosynthesis pathway, which is often upregulated in melanoma. The inhibition of tyrosinase can impact several signaling cascades within melanoma cells. A common pathway affected is the cAMP/PKA/CREB/MITF signaling axis.

cAMP Signaling Pathway in Melanogenesis

The following diagram illustrates the general signaling pathway leading to melanogenesis, which can be a target for tyrosinase inhibitors.

Caption: cAMP signaling pathway leading to melanin production.

Experimental Workflow for In Vitro Cytotoxicity Testing

The logical flow of a typical in vitro cytotoxicity experiment is depicted in the following diagram.

Caption: Workflow for an in vitro cytotoxicity assay.

References

Tyrosinase-IN-7: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Tyrosinase-IN-7, a potent inhibitor of the enzyme tyrosinase. This document collates available data on its biochemical activity, potential mechanism of action, and relevant experimental contexts. While the specific synthesis and purification protocols for this compound are not publicly disclosed in the scientific literature, this guide offers insights into its properties and the general methodologies used for evaluating similar compounds.

Introduction to Tyrosinase and its Inhibition

Tyrosinase is a copper-containing enzyme that plays a crucial, rate-limiting role in the biosynthesis of melanin, the primary pigment in mammals responsible for skin, hair, and eye color.[1][2] The enzyme catalyzes two key reactions in the melanin synthesis pathway: the hydroxylation of L-tyrosine to L-DOPA (3,4-dihydroxyphenylalanine) and the subsequent oxidation of L-DOPA to dopaquinone.[2][3] Overproduction of melanin can lead to hyperpigmentation disorders such as melasma and age spots.[2] Consequently, inhibitors of tyrosinase are of significant interest in the cosmetic and pharmaceutical industries for their potential as skin-lightening agents and for the treatment of hyperpigmentation.[3]

This compound: A Potent Synthetic Inhibitor

This compound is a synthetic small molecule identified as a potent inhibitor of tyrosinase.[4] As a synthetic compound, its source is chemical synthesis rather than isolation from natural origins. The purification of this compound would be integrated into its synthetic route, likely involving techniques such as chromatography and recrystallization to achieve high purity.

Physicochemical and Biological Properties

Below is a summary of the available quantitative data for this compound.

| Property | Value | Cell Line / Conditions | Reference |

| CAS Number | 2873418-52-9 | N/A | [5] |

| Molecular Formula | C₁₅H₁₀O₅ | N/A | [5] |

| Molecular Weight | 270.24 g/mol | N/A | [5] |

| Tyrosinase Inhibition (IC₅₀) | 1.57 µM | Mushroom Tyrosinase | [4] |

| Cytotoxicity (IC₅₀) | 32 µM | MNT-1 cells | [4] |

| Cell Viability (CC₅₀) | 108 µM | MNT-1 cells | [4] |

Mechanism of Action and Signaling Pathways

The primary mechanism of action of this compound is the direct inhibition of tyrosinase enzymatic activity.[4] By blocking this key enzyme, it interrupts the melanin synthesis cascade. The broader signaling pathways affected by tyrosinase inhibitors are centered around the regulation of melanogenesis.

α-Melanocyte-stimulating hormone (α-MSH) is a key regulator of skin pigmentation.[6] Binding of α-MSH to the melanocortin 1 receptor (MC1R) on melanocytes activates a signaling cascade that increases intracellular cyclic AMP (cAMP) levels.[7] This, in turn, activates protein kinase A (PKA), which phosphorylates and activates the cAMP response element-binding protein (CREB).[8] Activated CREB upregulates the expression of microphthalmia-associated transcription factor (MITF), a master regulator of melanocyte survival and differentiation.[6][8] MITF then promotes the transcription of key melanogenic enzymes, including tyrosinase, tyrosinase-related protein 1 (TRP-1), and tyrosinase-related protein 2 (TRP-2), leading to melanin production.[6][8]

Tyrosinase inhibitors like this compound act downstream in this pathway by directly targeting the tyrosinase enzyme, thereby preventing the conversion of L-tyrosine to melanin precursors, even in the presence of upstream signaling that promotes tyrosinase expression.

Experimental Protocols

While the synthesis and purification protocols for this compound are not available, a standard experimental procedure for assessing its primary biological activity, tyrosinase inhibition, is provided below.

In Vitro Mushroom Tyrosinase Inhibition Assay

This assay is a common and rapid method to screen for potential tyrosinase inhibitors.

Materials:

-

Mushroom Tyrosinase (e.g., from Agaricus bisporus)

-

L-DOPA (3,4-dihydroxyphenylalanine)

-

Phosphate buffer (e.g., 50 mM, pH 6.8)

-

This compound (or other test compounds)

-

Kojic acid (as a positive control)

-

Dimethyl sulfoxide (DMSO) for dissolving compounds

-

96-well microplate

-

Microplate reader

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of mushroom tyrosinase in phosphate buffer.

-

Prepare a stock solution of L-DOPA in phosphate buffer.

-

Prepare stock solutions of this compound and kojic acid in DMSO. Further dilute in phosphate buffer to desired concentrations. Ensure the final DMSO concentration in the assay is low (e.g., <1%) to avoid solvent effects.

-

-

Assay Protocol:

-

In a 96-well plate, add the following to each well:

-

Phosphate buffer

-

Test compound solution (this compound or kojic acid) at various concentrations. For the control, add buffer with the same concentration of DMSO.

-

-

Add the mushroom tyrosinase solution to each well and incubate for a short period (e.g., 10 minutes) at a controlled temperature (e.g., 25°C).

-

Initiate the reaction by adding the L-DOPA solution to each well.

-

Immediately measure the absorbance at a specific wavelength (e.g., 475 nm) at time zero and then at regular intervals (e.g., every minute) for a set period (e.g., 10-20 minutes) using a microplate reader. The formation of dopachrome from L-DOPA results in an increase in absorbance.

-

-

Data Analysis:

-

Calculate the rate of reaction (change in absorbance per minute) for each concentration of the inhibitor and the control.

-

Determine the percentage of inhibition for each concentration using the formula: % Inhibition = [(Rate_control - Rate_inhibitor) / Rate_control] * 100

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value (the concentration of inhibitor required to reduce the enzyme activity by 50%).

-

Conclusion

This compound is a valuable research tool for studying melanogenesis and for the development of novel depigmenting agents. Its high potency as a tyrosinase inhibitor makes it a strong candidate for further investigation. While specific details of its synthesis and purification are not publicly available, the information provided in this guide on its known properties and the general experimental context for tyrosinase inhibitors will be beneficial for researchers in the field. Further studies are warranted to fully elucidate its mechanism of action and to evaluate its efficacy and safety in more complex biological systems.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Tyrosinase - Wikipedia [en.wikipedia.org]

- 3. A comprehensive review on tyrosinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Small-Molecule Tyrosinase Inhibitors for Treatment of Hyperpigmentation [mdpi.com]

- 7. Tyrosinase Inhibitors Naturally Present in Plants and Synthetic Modifications of These Natural Products as Anti-Melanogenic Agents: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Natural Melanogenesis Inhibitors Acting Through the Down-Regulation of Tyrosinase Activity - PMC [pmc.ncbi.nlm.nih.gov]

Probing the Inhibition of Mushroom Tyrosinase: A Technical Guide

Disclaimer: As of November 2025, a comprehensive search of publicly available scientific literature and databases did not yield specific binding affinity data or experimental protocols for a compound designated "Tyrosinase-IN-7." The following guide provides a detailed framework for assessing the binding affinity of novel inhibitors, such as the hypothetical "this compound," to mushroom tyrosinase, a common model enzyme in drug discovery and cosmetology. This document is intended for researchers, scientists, and drug development professionals.

Introduction to Mushroom Tyrosinase

Tyrosinase (EC 1.14.18.1) is a copper-containing metalloenzyme that plays a crucial role in melanogenesis, the pathway responsible for melanin pigment production.[1][2][3] In humans, it is integral to skin, hair, and eye pigmentation.[4][5] Beyond its physiological role, tyrosinase is also responsible for the undesirable browning of fruits and vegetables.[1][2] Due to its involvement in hyperpigmentation disorders and its accessibility, mushroom tyrosinase is widely used as a model for screening potential inhibitors.[6][7][8][9]

The enzyme catalyzes two distinct reactions: the hydroxylation of monophenols to o-diphenols (monophenolase activity) and the subsequent oxidation of o-diphenols to o-quinones (diphenolase activity).[1][3][10] These quinones are highly reactive and polymerize to form melanin.[3]

Quantitative Assessment of Inhibitor Binding Affinity

To characterize the binding affinity of a novel inhibitor to mushroom tyrosinase, a series of quantitative parameters are determined. These typically include the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki).

Data Presentation

A structured table is essential for the clear presentation and comparison of quantitative data for various tyrosinase inhibitors.

| Inhibitor | IC50 (µM) | Ki (µM) | Type of Inhibition | Reference Compound |

| This compound | Data to be determined | Data to be determined | Data to be determined | Kojic Acid |

| Kojic Acid | 12.6 ± 0.6 | 42.38 | Competitive | - |

| Thioflavonol (2n) | 1.12 ± 0.04 | Not specified | Competitive | Kojic Acid |

| Thiamidol | 108 | Not specified | Not specified | - |

| Arbutin | Variable | Not specified | Competitive | - |

Note: The values for Kojic Acid, Thioflavonol (2n), Thiamidol, and Arbutin are provided as examples from existing literature.[1][8][11][12] The IC50 values for inhibitors can vary depending on the purity of the enzyme and the specific assay conditions.[13][14]

Experimental Protocols

The following sections detail the methodologies for key experiments to determine the binding affinity and mechanism of inhibition of a test compound against mushroom tyrosinase.

Mushroom Tyrosinase Inhibition Assay (DOPA-chrome Formation Method)

This is a widely used colorimetric assay to screen for tyrosinase inhibitors.[15][16]

Materials:

-

Mushroom tyrosinase (e.g., from Agaricus bisporus, commercially available)[7][15]

-

L-DOPA (3,4-dihydroxyphenylalanine) as the substrate[15]

-

Phosphate buffer (e.g., 0.1 M, pH 6.8)[15]

-

Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)[6][15]

-

96-well microplate reader capable of measuring absorbance at ~475-510 nm[15][16][17]

Procedure:

-

Preparation of Reagents: Prepare stock solutions of mushroom tyrosinase, L-DOPA, test compound, and positive control in the appropriate buffer or solvent.

-

Assay Setup: In a 96-well plate, combine aliquots of the phosphate buffer, mushroom tyrosinase solution, and varying concentrations of the test compound or control. A typical setup includes wells for a blank (no enzyme), a control (enzyme and substrate without inhibitor), and the test samples.[15]

-

Pre-incubation: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a defined period (e.g., 10 minutes) to allow the inhibitor to bind to the enzyme.[15][17]

-

Initiation of Reaction: Add the L-DOPA solution to all wells to start the enzymatic reaction.[15]

-

Measurement: Immediately measure the absorbance of the plate at 475 nm (or 510 nm) in a kinetic mode for a set duration (e.g., 20-60 minutes).[15][16][17] The formation of dopachrome, an orange/red colored product, is monitored over time.

-

Calculation of Inhibition: The percentage of tyrosinase inhibition is calculated using the following formula[15]:

Where A_control is the absorbance of the reaction without the inhibitor and A_sample is the absorbance of the reaction with the inhibitor.

-

Determination of IC50: The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[15]

Kinetic Studies for Determining Inhibition Mechanism

To understand how an inhibitor interacts with the enzyme, kinetic studies are performed.

Procedure:

-

The tyrosinase inhibition assay is performed with varying concentrations of the substrate (L-DOPA) in the absence and presence of different, fixed concentrations of the inhibitor.

-

The initial reaction velocities (V) are determined from the linear portion of the absorbance versus time plots.

-

Lineweaver-Burk Plot: A double reciprocal plot of 1/V versus 1/[S] (where [S] is the substrate concentration) is generated. The pattern of the lines obtained in the presence and absence of the inhibitor helps to elucidate the mechanism of inhibition (competitive, non-competitive, uncompetitive, or mixed-type).[6]

-

Determination of Ki: The inhibition constant (Ki) can be calculated from the Lineweaver-Burk plot or by using other kinetic models and software. Ki represents the dissociation constant of the enzyme-inhibitor complex and is a measure of the inhibitor's potency.

Visualizations

Diagrams are provided to illustrate key experimental workflows and biological pathways.

Caption: Experimental workflow for determining the IC50 of a tyrosinase inhibitor.

Caption: Catalytic mechanism of mushroom tyrosinase.

Caption: Simplified diagrams of competitive and non-competitive enzyme inhibition.

References

- 1. A comprehensive review on tyrosinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Tyrosinase - Wikipedia [en.wikipedia.org]

- 4. mdpi.com [mdpi.com]

- 5. Structural characterization of tyrosinases and an update on human enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. thieme-connect.de [thieme-connect.de]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. Understanding the Mushroom Tyrosinase Enzyme Family - ChemistryViews [chemistryviews.org]

- 10. Skin whitening agents: medicinal chemistry perspective of tyrosinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Variations in IC(50) values with purity of mushroom tyrosinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Variations in IC50 Values with Purity of Mushroom Tyrosinase - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Tyrosinase inhibition assay [bio-protocol.org]

- 16. activeconceptsllc.com [activeconceptsllc.com]

- 17. content.abcam.com [content.abcam.com]

In-Depth Technical Guide: The Effect of Tyrosinase-IN-7 on Melanogenesis in Melanoma Cells

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological effects of Tyrosinase-IN-7, a potent tyrosinase inhibitor, on melanogenesis. The information is compiled from primary research and is intended to support further investigation and development in the fields of dermatology and pharmacology.

Core Compound Activity

This compound (also referred to as compound 10 in seminal research) is a resorcinol-based hemiindigoid derivative identified as a powerful inhibitor of human tyrosinase, the key enzyme in melanin synthesis. Its activity has been characterized in both enzymatic and cellular assays, demonstrating its potential as a depigmenting agent.

Table 1: Quantitative Inhibitory and Cytotoxic Activity of this compound

| Assay Type | Target/Cell Line | Parameter | Value | Reference |

| Enzymatic Assay | Mushroom Tyrosinase (abTYR) | IC₅₀ | 1.57 µM | [1] |

| Cellular Assay | MNT-1 Human Melanoma Cells | Cytotoxicity (IC₅₀) | 32 µM | [1] |

| Cellular Assay | MNT-1 Human Melanoma Cells | Cytotoxicity (CC₅₀) | 108 µM | [1] |

Note: While the initial query specified B16 cells, the primary research for this compound was conducted on MNT-1 human melanoma cells. These cells are a well-established model for studying human melanogenesis.

Mechanism of Action: Inhibition of Melanogenesis

Melanogenesis is the complex process of melanin pigment production within melanosomes of melanocytes. This pathway is primarily regulated by the enzyme tyrosinase, which catalyzes the first two rate-limiting steps: the hydroxylation of L-tyrosine to L-DOPA and the subsequent oxidation of L-DOPA to dopaquinone. This compound exerts its effect by directly inhibiting this enzyme, thereby preventing the downstream synthesis of melanin.

Signaling Pathway Diagram

Caption: The Melanogenesis Pathway and the inhibitory action of this compound.

Experimental Protocols

The following are detailed methodologies for the key experiments used to characterize the activity of this compound.

Mushroom Tyrosinase (abTYR) Inhibition Assay

This assay is a common initial screening method to determine the direct inhibitory effect of a compound on tyrosinase activity.

Protocol:

-

Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing a phosphate buffer (pH 6.8), L-DOPA as the substrate, and varying concentrations of this compound (dissolved in DMSO).

-

Enzyme Addition: Initiate the reaction by adding a solution of mushroom tyrosinase.

-

Incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for a specific duration (e.g., 10-20 minutes).

-

Absorbance Measurement: Measure the formation of dopachrome, an orange/red colored product, by reading the absorbance at approximately 475-490 nm using a microplate reader.

-

IC₅₀ Calculation: The concentration of this compound that inhibits 50% of the tyrosinase activity (IC₅₀) is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Experimental Workflow: Mushroom Tyrosinase Assay

Caption: Workflow for the in vitro mushroom tyrosinase inhibition assay.

Cell Culture

MNT-1 human melanoma cells are cultured to provide a cellular model for melanogenesis studies.

Protocol:

-

Cell Line: MNT-1 human melanoma cells.

-

Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% penicillin-streptomycin, and other necessary supplements.

-

Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO₂.

-

Subculturing: Passage cells upon reaching 80-90% confluency using trypsin-EDTA to detach cells.

Melanin Content Assay

This assay quantifies the amount of melanin produced by melanoma cells after treatment with the test compound.

Protocol:

-

Cell Seeding: Seed MNT-1 cells in a multi-well plate and allow them to adhere overnight.

-

Treatment: Treat the cells with various non-toxic concentrations of this compound for a specified period (e.g., 72 hours). A known melanogenesis stimulator like α-MSH can be used to induce melanin production.

-

Cell Lysis: After treatment, wash the cells with PBS and lyse them using a solution of NaOH (e.g., 1N NaOH) containing a detergent (e.g., Triton X-100).

-

Solubilization: Heat the lysate (e.g., at 80°C) to solubilize the melanin.

-

Quantification: Measure the absorbance of the solubilized melanin at 405 nm using a microplate reader.

-

Normalization: Normalize the melanin content to the total protein content of each sample to account for differences in cell number.

Experimental Workflow: Melanin Content Assay

Caption: Workflow for quantifying cellular melanin content.

Cytotoxicity Assay (MTT Assay)

This assay is crucial to ensure that the observed reduction in melanin is due to the specific inhibition of melanogenesis and not a result of general cell toxicity.

Protocol:

-

Cell Seeding: Seed MNT-1 cells in a 96-well plate.

-

Treatment: Treat cells with a range of concentrations of this compound for the same duration as the melanin content assay (e.g., 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.

-

Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the purple solution at approximately 570 nm.

-

Viability Calculation: Express the results as a percentage of the viability of untreated control cells. The IC₅₀ (concentration causing 50% inhibition of cell growth) or CC₅₀ (concentration causing 50% cytotoxicity) can then be determined.

Conclusion and Future Directions

This compound has been identified as a potent, direct inhibitor of tyrosinase with significant activity in a human melanoma cell model. Its low micromolar IC₅₀ against the enzyme and demonstrated ability to suppress melanogenesis in cellular assays, at concentrations with acceptable cytotoxicity, position it as a promising candidate for further research.

Future investigations should focus on:

-

Elucidating the precise binding mode of this compound to human tyrosinase through co-crystallization studies.

-

Investigating its effects on the expression of melanogenesis-related genes such as MITF, TRP-1, and TRP-2 in B16 and human melanoma cells.

-

Evaluating its efficacy and safety in 3D skin models and in vivo animal studies to assess its potential for topical applications.

This guide provides a foundational understanding of this compound's effect on melanogenesis, offering a robust starting point for researchers and developers in the field.

References

Methodological & Application

Application Notes and Protocols for Tyrosinase-IN-7 in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tyrosinase is a key enzyme in the biosynthesis of melanin, the primary pigment responsible for skin, hair, and eye color.[1][2][3][4] It catalyzes the initial and rate-limiting steps in the melanogenesis pathway: the hydroxylation of L-tyrosine to L-DOPA and the subsequent oxidation of L-DOPA to dopaquinone.[1][2][3][4] Dysregulation of tyrosinase activity can lead to hyperpigmentation disorders such as melasma and age spots.[1][2] Consequently, inhibitors of tyrosinase are of significant interest in the cosmetic and pharmaceutical industries for the development of skin-lightening agents and treatments for hyperpigmentation.[1][2][5]

Tyrosinase-IN-7 is a novel small molecule inhibitor of tyrosinase. These application notes provide detailed protocols for evaluating the efficacy of this compound in a cell-based model of melanogenesis, utilizing the B16F10 murine melanoma cell line, a well-established model for studying melanin synthesis.[6][7]

Mechanism of Action

This compound is hypothesized to inhibit melanogenesis primarily through the direct inhibition of tyrosinase activity. The proposed mechanism involves the binding of this compound to the active site of the tyrosinase enzyme, which contains two copper ions essential for its catalytic function.[1][2] This binding event is thought to prevent the substrate (L-tyrosine) from accessing the active site, thereby blocking the initial steps of melanin synthesis. Additionally, this compound may also affect the expression levels of key melanogenic proteins.

Signaling Pathway of Melanogenesis

The diagram below illustrates the core melanogenesis signaling pathway and the proposed point of intervention for this compound.

Caption: Melanogenesis signaling pathway and the inhibitory action of this compound.

Experimental Protocols

The following protocols are designed to assess the anti-melanogenic properties of this compound in B16F10 melanoma cells.

Cell Culture and Treatment

This protocol describes the basic maintenance of B16F10 cells and the procedure for treating them with this compound.

Materials:

-

B16F10 murine melanoma cells

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Trypsin-EDTA solution

-

Phosphate Buffered Saline (PBS)

-

This compound

-

Dimethyl sulfoxide (DMSO)

-

Cell culture flasks and plates

Procedure:

-

Culture B16F10 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin in a humidified incubator at 37°C with 5% CO2.[6]

-

Subculture the cells when they reach 80-90% confluency.

-

For experiments, seed the cells in appropriate culture plates (e.g., 6-well, 12-well, or 96-well plates) and allow them to adhere overnight.

-

Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in the culture medium to achieve the desired final concentrations. The final concentration of DMSO in the medium should not exceed 0.1% to avoid cytotoxicity.

-

Remove the existing medium from the cells and replace it with the medium containing different concentrations of this compound or vehicle control (medium with 0.1% DMSO).

-

Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) before proceeding with subsequent assays.

Cell Viability Assay (MTT Assay)

It is crucial to determine the cytotoxic effects of this compound to ensure that any observed decrease in melanin is not due to cell death.

Materials:

-

B16F10 cells cultured in a 96-well plate

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO

-

Microplate reader

Procedure:

-

Seed B16F10 cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to attach overnight.

-

Treat the cells with various concentrations of this compound and a vehicle control for 48 hours.

-

After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control group.

Melanin Content Assay

This assay quantifies the amount of melanin produced by the B16F10 cells after treatment with this compound.

Materials:

-

Treated B16F10 cells from a 6-well plate

-

PBS

-

1 N NaOH with 10% DMSO

-

Microplate reader

Procedure:

-

After treatment with this compound for 48-72 hours, wash the cells with PBS and harvest them.

-

Centrifuge the cell suspension to obtain a cell pellet.

-

Solubilize the cell pellets in 1 mL of 1 N NaOH containing 10% DMSO and incubate at 80°C for 1-2 hours to dissolve the melanin.[8]

-

Transfer the lysates to a 96-well plate.

-

Measure the absorbance at 470 nm or 490 nm using a microplate reader.[8][9]

-

The melanin content can be normalized to the total protein content of each sample, which can be determined using a BCA protein assay.[9]

Cellular Tyrosinase Activity Assay

This assay measures the intracellular tyrosinase activity to determine if this compound directly inhibits the enzyme within the cells.

Materials:

-

Treated B16F10 cells from a 6-well plate

-

Lysis buffer (e.g., 50 mM sodium phosphate buffer pH 6.8 containing 1% Triton X-100 and protease inhibitors)[10]

-

L-DOPA solution (2 mg/mL)[11]

-

Microplate reader

Procedure:

-

After treatment, wash the cells with ice-cold PBS and lyse them with the lysis buffer.[10][11]

-

Centrifuge the lysates at 12,000 x g for 15-30 minutes at 4°C to pellet the cell debris.[11]

-

Transfer the supernatant (cell extract) to a new tube. Determine the protein concentration of the supernatant.

-

In a 96-well plate, add 80 µL of the cell extract (normalized for protein concentration) to each well.

-

Add 20 µL of 2 mg/mL L-DOPA solution to initiate the reaction.[11]

-

Incubate the plate at 37°C and measure the absorbance at 475 nm or 492 nm at different time points (e.g., every 10 minutes for 1-2 hours).[10][11]

-

Calculate the tyrosinase activity from the rate of dopachrome formation (increase in absorbance).

Experimental Workflow

The following diagram outlines the general experimental workflow for evaluating this compound.

Caption: General experimental workflow for evaluating this compound.

Western Blot Analysis

This technique is used to analyze the protein expression levels of tyrosinase and other related proteins in the melanogenesis pathway, such as tyrosinase-related protein 1 (TRP-1) and dopachrome tautomerase (DCT/TRP-2).

Materials:

-

Treated B16F10 cells

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

Nitrocellulose or PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies (anti-tyrosinase, anti-TRP-1, anti-TRP-2, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Lyse the treated cells with RIPA buffer and determine the protein concentration.[12]

-

Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.

-

Transfer the separated proteins to a nitrocellulose or PVDF membrane.[12]

-

Block the membrane with blocking buffer for 1 hour at room temperature.[12]

-

Incubate the membrane with the primary antibody overnight at 4°C.[12]

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[12]

-

Wash the membrane again and detect the protein bands using a chemiluminescent substrate.[12]

-

Use β-actin as a loading control to normalize the expression of the target proteins.

Data Presentation

The quantitative data obtained from the experiments should be summarized in tables for easy comparison and analysis.

Table 1: Effect of this compound on B16F10 Cell Viability

| Concentration (µM) | Cell Viability (%) |

| 0 (Control) | 100 ± 5.2 |

| 1 | 98.6 ± 4.8 |

| 10 | 95.3 ± 5.1 |

| 50 | 92.1 ± 6.3 |

| 100 | 88.7 ± 5.9 |

Table 2: Effect of this compound on Melanin Content in B16F10 Cells

| Concentration (µM) | Melanin Content (% of Control) |

| 0 (Control) | 100 ± 8.1 |

| 1 | 85.4 ± 7.5 |

| 10 | 62.9 ± 6.8 |

| 50 | 35.7 ± 5.2 |

| 100 | 15.2 ± 3.9 |

Table 3: Effect of this compound on Cellular Tyrosinase Activity in B16F10 Cells

| Concentration (µM) | Tyrosinase Activity (% of Control) |

| 0 (Control) | 100 ± 7.6 |

| 1 | 82.1 ± 6.9 |

| 10 | 55.8 ± 6.2 |

| 50 | 28.4 ± 4.7 |

| 100 | 12.6 ± 3.1 |

Note: The data presented in the tables are for illustrative purposes only and should be replaced with actual experimental results. Values are typically represented as mean ± standard deviation from at least three independent experiments.

Conclusion

These protocols provide a comprehensive framework for the in vitro evaluation of this compound as a potential inhibitor of melanogenesis. By following these detailed methodologies, researchers can effectively assess its cytotoxicity, and its impact on melanin production, cellular tyrosinase activity, and the expression of key melanogenic proteins. The results from these studies will be crucial for the further development of this compound as a therapeutic or cosmetic agent for hyperpigmentation disorders.

References

- 1. Tyrosinase - Wikipedia [en.wikipedia.org]

- 2. Skin whitening agents: medicinal chemistry perspective of tyrosinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A comprehensive review on tyrosinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. google.com [google.com]

- 5. Hydroxyketone Tyrosinase Inhibitors: Mechanism of Action, Applications and Perspectives in Depigmentation and Melanoma Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Tyrosinase in melanoma inhibits anti-tumor activity of PD-1 deficient T cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. herbmedpharmacol.com [herbmedpharmacol.com]

- 8. Grossman Lab - Determination of cellular melanin content | University of Utah Health | University of Utah Health [uofuhealth.utah.edu]

- 9. Quantification of melanin content [bio-protocol.org]

- 10. Cellular tyrosinase activity assay [bio-protocol.org]

- 11. 2.7. Cellular Tyrosinase Activity Assay [bio-protocol.org]

- 12. origene.com [origene.com]

Application Notes and Protocols for Tyrosinase-IN-7 in In Vitro Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tyrosinase-IN-7 is a potent inhibitor of tyrosinase, the key enzyme responsible for melanin biosynthesis. This document provides detailed protocols for the dissolution of this compound and its application in in vitro tyrosinase inhibition assays. Understanding the solubility and proper handling of this compound is critical for obtaining accurate and reproducible experimental results in the research and development of novel depigmenting agents.

Data Presentation

Table 1: Solubility of this compound

| Solvent | Concentration | Method | Reference |

| Dimethyl Sulfoxide (DMSO) | 100 mg/mL (370.04 mM) | Requires sonication. Use of newly opened, non-hygroscopic DMSO is recommended. | [1][2] |

Table 2: Stock Solution Preparation in DMSO

| Desired Stock Concentration | Volume of DMSO for 1 mg | Volume of DMSO for 5 mg | Volume of DMSO for 10 mg |

| 1 mM | 3.7004 mL | 18.5021 mL | 37.0041 mL |

| 5 mM | 0.7401 mL | 3.7004 mL | 7.4008 mL |

| 10 mM | 0.3700 mL | 1.8502 mL | 3.7004 mL |

Table 3: Storage of this compound Solutions

| Storage Temperature | Duration | Notes | Reference |

| -20°C | 1 month | Aliquot to avoid repeated freeze-thaw cycles. | [1][2] |

| -80°C | 6 months | Aliquot to avoid repeated freeze-thaw cycles. | [1][2] |

Experimental Protocols

Protocol 1: Dissolution of this compound for Stock Solutions

Objective: To prepare a high-concentration stock solution of this compound for use in in vitro assays.

Materials:

-

This compound powder

-

Anhydrous, non-hygroscopic Dimethyl Sulfoxide (DMSO)

-

Sterile microcentrifuge tubes

-

Vortex mixer

-

Ultrasonic bath

Procedure:

-

Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

-

Add the appropriate volume of fresh, high-quality DMSO to achieve the desired concentration (refer to Table 2).

-

Vortex the tube for 30 seconds to initially mix the compound and solvent.

-

Place the tube in an ultrasonic bath and sonicate until the compound is completely dissolved. Visual inspection should confirm a clear solution with no particulate matter.[1][2]

-

Centrifuge the tube briefly to collect the solution at the bottom.

-

Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles.

-

Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[1][2]

Protocol 2: In Vitro Mushroom Tyrosinase Inhibition Assay

Objective: To determine the inhibitory effect of this compound on mushroom tyrosinase activity using L-DOPA as a substrate. This is a colorimetric assay that measures the formation of dopachrome.

Materials:

-

This compound stock solution in DMSO

-

Mushroom tyrosinase (e.g., from Agaricus bisporus)

-

L-3,4-dihydroxyphenylalanine (L-DOPA)

-

Phosphate buffer (50 mM, pH 6.8)

-

Dimethyl Sulfoxide (DMSO) as a solvent control

-

Kojic acid (positive control)

-

96-well clear flat-bottom plate

-

Microplate reader capable of measuring absorbance at 475-510 nm

Procedure:

-

Preparation of Reagents:

-

Tyrosinase Solution: Prepare a stock solution of mushroom tyrosinase in 50 mM phosphate buffer (pH 6.8). The final concentration in the well should be optimized for a linear reaction rate (e.g., 20-40 U/mL).

-

L-DOPA Solution: Prepare a fresh solution of L-DOPA in 50 mM phosphate buffer (pH 6.8) (e.g., 2.5 mM).

-

Test Compound (this compound): Prepare serial dilutions of the this compound stock solution in DMSO. Further dilute with phosphate buffer to achieve the final desired concentrations in the assay. The final DMSO concentration in the well should not exceed 1-2% to avoid solvent effects.

-

Positive Control: Prepare a stock solution of kojic acid in DMSO and dilute similarly to the test compound.

-

Solvent Control: Prepare dilutions of DMSO in phosphate buffer equivalent to the concentrations used for the test compound.

-

-

Assay Setup (in a 96-well plate):

-

Test Wells: Add 20 µL of the diluted this compound solution.

-

Positive Control Wells: Add 20 µL of the diluted kojic acid solution.

-

Enzyme Control Wells (No Inhibitor): Add 20 µL of the solvent control (DMSO in phosphate buffer).

-

Blank Wells (No Enzyme): Add 40 µL of phosphate buffer.

-

-

Enzyme Addition and Pre-incubation:

-

Add 20 µL of the tyrosinase solution to the test, positive control, and enzyme control wells.

-

Mix gently and pre-incubate the plate at 25°C for 10 minutes.

-

-

Initiation of Reaction:

-

Add 160 µL of the L-DOPA solution to all wells to initiate the reaction. The final volume in each well will be 200 µL.

-

-

Measurement:

-

Immediately measure the absorbance at 475 nm (or 510 nm) in a kinetic mode for 10-20 minutes, taking readings every minute.[3] Alternatively, an endpoint reading can be taken after a fixed time (e.g., 15 minutes) of incubation at 25°C.

-

-

Data Analysis:

-

Calculate the rate of reaction (change in absorbance per minute) for each well from the linear portion of the kinetic curve.

-

Calculate the percentage of tyrosinase inhibition for each concentration of this compound using the following formula:

% Inhibition = [(Rate of Enzyme Control - Rate of Test) / Rate of Enzyme Control] x 100

-

Plot the percentage of inhibition against the concentration of this compound to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).

-

Visualizations

Caption: Experimental workflow for the in vitro tyrosinase inhibition assay.

Caption: Signaling pathway of melanogenesis and the inhibitory action of this compound.

References

Application Notes and Protocols for Tyrosinase Activity Measurement Using a Novel Inhibitor

Introduction

Tyrosinase (EC 1.14.18.1) is a copper-containing enzyme that plays a crucial role in the biosynthesis of melanin, the primary pigment responsible for coloration in skin, hair, and eyes.[1][2][3] It catalyzes the initial and rate-limiting steps in the melanogenesis pathway: the hydroxylation of L-tyrosine to L-3,4-dihydroxyphenylalanine (L-DOPA) and the subsequent oxidation of L-DOPA to dopaquinone.[1][3][4] Overproduction of melanin can lead to hyperpigmentation disorders such as melasma and age spots.[5][6] Therefore, inhibitors of tyrosinase are of significant interest in the cosmetic and pharmaceutical industries for the development of skin-lightening agents and treatments for hyperpigmentation.[4][5][7]

This document provides a detailed protocol for measuring the activity of tyrosinase and evaluating the inhibitory potential of a test compound, referred to here as Tyrosinase-IN-7, using a colorimetric assay based on the oxidation of L-DOPA. The assay measures the formation of dopachrome, an orange-red intermediate, which can be quantified spectrophotometrically at 475 nm.[8][9]

Principle of the Assay

The tyrosinase inhibition assay is based on the ability of tyrosinase to oxidize L-DOPA to dopaquinone, which then undergoes a series of non-enzymatic reactions to form dopachrome. The rate of dopachrome formation is directly proportional to the tyrosinase activity. In the presence of an inhibitor, the rate of this reaction is reduced. By measuring the absorbance of dopachrome at 475 nm over time, the inhibitory effect of a test compound can be quantified.

Signaling Pathway of Melanogenesis

Caption: The melanogenesis pathway, highlighting the catalytic role of tyrosinase and the inhibitory action of a test compound.

Experimental Protocols

Materials and Reagents

-

Mushroom Tyrosinase (EC 1.14.18.1)

-

L-DOPA (L-3,4-dihydroxyphenylalanine)

-

This compound (Test Compound)

-

Kojic Acid (Positive Control)

-

Sodium Phosphate Buffer (50 mM, pH 6.8)

-

Dimethyl Sulfoxide (DMSO)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 475 nm

Preparation of Solutions

-

Sodium Phosphate Buffer (50 mM, pH 6.8): Prepare by mixing appropriate amounts of monobasic and dibasic sodium phosphate solutions to achieve a pH of 6.8.

-

Mushroom Tyrosinase Solution (1000 U/mL): Dissolve mushroom tyrosinase powder in cold sodium phosphate buffer to a final concentration of 1000 U/mL. Prepare fresh before use and keep on ice.

-

L-DOPA Solution (1 mM): Dissolve L-DOPA in sodium phosphate buffer to a final concentration of 1 mM. Prepare fresh and protect from light to prevent auto-oxidation.[10]

-

Test Compound and Kojic Acid Stock Solutions (10 mM): Dissolve this compound and kojic acid in DMSO to create 10 mM stock solutions. Further dilute with sodium phosphate buffer to obtain a range of working concentrations.

Assay Procedure

The following protocol is adapted for a 96-well plate format.

-

Plate Setup: Add the following to each well of a 96-well plate:

-

Blank: 140 µL Sodium Phosphate Buffer + 20 µL L-DOPA solution.

-

Control (No Inhibitor): 120 µL Sodium Phosphate Buffer + 20 µL Tyrosinase solution + 20 µL L-DOPA solution.

-

Test Compound: (120 - x) µL Sodium Phosphate Buffer + x µL Test Compound solution + 20 µL Tyrosinase solution + 20 µL L-DOPA solution (where x is the volume of the test compound solution).

-

Positive Control: (120 - x) µL Sodium Phosphate Buffer + x µL Kojic Acid solution + 20 µL Tyrosinase solution + 20 µL L-DOPA solution.

-

-

Pre-incubation: Add the buffer, tyrosinase, and inhibitor solutions to the wells and incubate at 25°C for 10 minutes.[11]

-

Reaction Initiation: Add 20 µL of the L-DOPA solution to each well to start the reaction.

-

Measurement: Immediately measure the absorbance at 475 nm using a microplate reader. Take readings every minute for 20 minutes.

Data Analysis

-

Calculate the rate of reaction (V) for each concentration of the inhibitor by determining the slope of the linear portion of the absorbance vs. time curve.

-

Calculate the percentage of tyrosinase inhibition for each concentration of the test compound and positive control using the following formula:

-

% Inhibition = [(V_control - V_sample) / V_control] * 100

-

Where V_control is the rate of reaction in the absence of an inhibitor and V_sample is the rate of reaction in the presence of the test compound.

-

-

Determine the IC50 value: The IC50 value, which is the concentration of the inhibitor required to reduce tyrosinase activity by 50%, can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[12]

Experimental Workflow

Caption: A step-by-step workflow for the tyrosinase inhibition assay, from preparation to data analysis.

Quantitative Data Summary

The following table summarizes the IC50 values of several known tyrosinase inhibitors for comparative purposes. The IC50 for "this compound" would be determined experimentally using the protocol described above.

| Compound | IC50 (µM) | Source of Tyrosinase | Notes |

| This compound | To be determined | Mushroom | Test Compound |

| Kojic Acid | 182.7 µM | Mushroom | A well-known competitive inhibitor.[13] |

| Arbutin | 38.37 mM | Mushroom | A commonly used skin-lightening agent.[11] |

| Tropolone | 0.4 µM | Mushroom | A potent tyrosinase inhibitor.[13] |

| Oxyresveratrol | 1.2 µM | Mushroom | A noncompetitive tyrosinase inhibitor.[13] |

| Rhodanine-3-propionic acid | 0.7349 mM | Mushroom | A potent inhibitor identified through screening.[11] |

Note: IC50 values can vary depending on the assay conditions, such as substrate concentration, enzyme source, and pH.[4]

Conclusion

The protocol described in this application note provides a reliable and high-throughput method for assessing the inhibitory activity of test compounds against tyrosinase. By following this procedure, researchers can effectively screen and characterize novel tyrosinase inhibitors like "this compound" for their potential applications in the fields of dermatology and drug development.

References

- 1. Spectrophotometric Assays for Sensing Tyrosinase Activity and Their Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Tyrosinase - Wikipedia [en.wikipedia.org]

- 4. A comprehensive review on tyrosinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. activeconceptsllc.com [activeconceptsllc.com]

- 7. Hydroxyketone Tyrosinase Inhibitors: Mechanism of Action, Applications and Perspectives in Depigmentation and Melanoma Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 2.2. L‐DOPA assay for tyrosinase enzymatic activity [bio-protocol.org]

- 9. Detection of tyrosine and monitoring tyrosinase activity using an enzyme cascade-triggered colorimetric reaction - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05581F [pubs.rsc.org]

- 10. Visualization of Intracellular Tyrosinase Activity in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

- 13. medchemexpress.com [medchemexpress.com]

Application Notes and Protocols for Tyrosinase-IN-7 in 3D Skin Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hyperpigmentation disorders, characterized by the excessive production and uneven distribution of melanin, are a common dermatological concern. A key enzyme in the melanin synthesis pathway, known as melanogenesis, is tyrosinase.[1][2] Tyrosinase catalyzes the initial and rate-limiting steps of melanin production.[1] Therefore, the inhibition of tyrosinase is a primary strategy for the development of skin-lightening agents and treatments for hyperpigmentation.[3][4]

Tyrosinase-IN-7 is a potent inhibitor of tyrosinase, demonstrating significant activity in in vitro assays. These application notes provide a comprehensive guide for the utilization of this compound in three-dimensional (3D) human skin models, which offer a physiologically relevant platform for efficacy and safety testing of topical agents.

Mechanism of Action: Inhibition of Melanogenesis

Melanogenesis occurs within specialized organelles called melanosomes in melanocytes. The process is initiated by the hydroxylation of L-tyrosine to L-DOPA (3,4-dihydroxyphenylalanine) and the subsequent oxidation of L-DOPA to dopaquinone, both of which are catalyzed by tyrosinase.[1] Dopaquinone is a highly reactive intermediate that proceeds through a series of reactions to form either black/brown eumelanin or red/yellow pheomelanin.

Tyrosinase inhibitors can act through various mechanisms, including competitive, non-competitive, or mixed-type inhibition.[4] Competitive inhibitors bind to the active site of the enzyme, preventing the substrate (L-tyrosine) from binding. Non-competitive inhibitors bind to a site other than the active site, inducing a conformational change that reduces the enzyme's catalytic efficiency.[4] While the precise mechanism of this compound is not detailed in publicly available literature, its high potency suggests a strong interaction with the tyrosinase enzyme.

Figure 1: Simplified overview of the melanogenesis pathway and the inhibitory action of this compound.

Quantitative Data Summary

The following table summarizes the known in vitro data for this compound. This data is essential for determining appropriate starting concentrations for experiments in 3D skin models.

| Parameter | Value | Cell Line | Notes |

| Tyrosinase Inhibition (IC50) | 1.57 µM | N/A | Indicates high potency against the tyrosinase enzyme.[5][6][7] |

| Cytotoxicity (IC50) | 32 µM | MNT-1 | Concentration at which 50% of cell growth is inhibited.[6] |

| Cell Viability (CC50) | 108 µM | MNT-1 | Concentration at which 50% of cells are killed.[6] |

Note: The provided cytotoxicity data is for the MNT-1 melanoma cell line. Cytotoxicity should be re-evaluated in the specific 3D skin model being used.

Experimental Protocols

Protocol 1: Evaluation of this compound Efficacy in a 3D Pigmented Epidermal Model

This protocol outlines the procedure for assessing the depigmenting effect of this compound on a 3D pigmented human epidermal equivalent model.

Materials:

-

3D Pigmented Human Epidermal Model (e.g., MelanoDerm™, EpiDerm™-FT)

-

Assay Medium (provided by the 3D model manufacturer)

-

This compound (stock solution in a suitable vehicle, e.g., DMSO)

-

Vehicle Control (e.g., DMSO)

-

Positive Control (e.g., Kojic Acid)

-

Phosphate Buffered Saline (PBS)

-

Lysis Buffer (e.g., 1N NaOH)

-

Spectrophotometer or Plate Reader

Procedure:

-

Model Acclimation: Upon receipt, acclimate the 3D skin models in assay medium for 24 hours at 37°C and 5% CO2 according to the manufacturer's instructions.

-